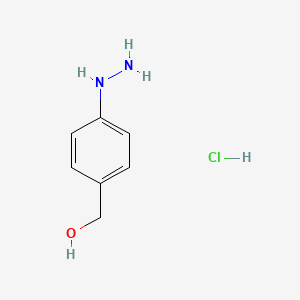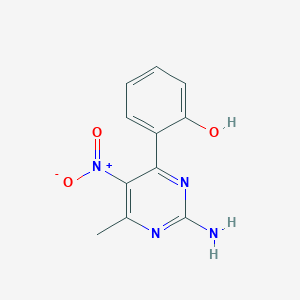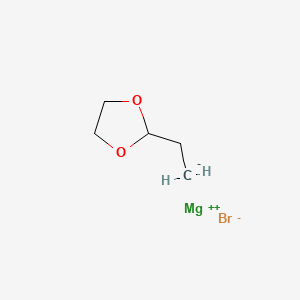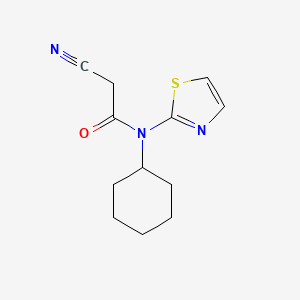
4-Hydrazinobenzyl alcohol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydrazinobenzyl alcohol hydrochloride is a chemical compound with the molecular formula C7H11ClN2O and a molecular weight of 174.63 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of a hydrazine group attached to a benzyl alcohol moiety, which is further stabilized as a hydrochloride salt.
Preparation Methods
The synthesis of 4-Hydrazinobenzyl alcohol hydrochloride typically involves the reaction of benzyl alcohol with hydrazine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the hydrazine derivative. The hydrochloride salt is then formed by treating the hydrazine derivative with hydrochloric acid .
Chemical Reactions Analysis
4-Hydrazinobenzyl alcohol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form various hydrazine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydrazinobenzyl alcohol hydrochloride is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in proteomics research to study protein interactions and modifications.
Medicine: While not used therapeutically, it serves as a tool in medicinal chemistry research to develop new drugs.
Industry: Its applications in industry are limited, primarily due to its specialized use in research.
Mechanism of Action
The mechanism of action of 4-Hydrazinobenzyl alcohol hydrochloride involves its interaction with various molecular targets. The hydrazine group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in studying protein modifications and interactions .
Comparison with Similar Compounds
4-Hydrazinobenzyl alcohol hydrochloride can be compared with other hydrazine derivatives such as:
Phenylhydrazine: Used in the synthesis of various pharmaceuticals.
Hydrazine hydrate: Commonly used as a reducing agent in chemical synthesis.
Benzylhydrazine: Similar in structure but lacks the alcohol group, making it less versatile in certain reactions.
The uniqueness of this compound lies in its combination of a hydrazine group with a benzyl alcohol moiety, which provides a unique set of reactivity and applications in research.
Properties
CAS No. |
1030287-86-5 |
|---|---|
Molecular Formula |
C7H11ClN2O |
Molecular Weight |
174.63 g/mol |
IUPAC Name |
(4-hydrazinylphenyl)methanol;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c8-9-7-3-1-6(5-10)2-4-7;/h1-4,9-10H,5,8H2;1H |
InChI Key |
JOFCJVZJNAHWAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4'-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B15092174.png)


![Propan-2-yl 2-[[[5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B15092185.png)

![N-(2-amino-1,2-diphenylethyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B15092194.png)
![5-acetamido-2-[1-[3-acetamido-6-(5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl)oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B15092197.png)



![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}-ethyl)-5-chlorobenzaldehyde](/img/structure/B15092226.png)


